molecular formula C21H24N4O B5692050 N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine

N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine

Cat. No. B5692050
M. Wt: 348.4 g/mol
InChI Key: LMJRHJGMOLYKRH-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine, also known as compound X, is a novel chemical compound that has been recently developed and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine X is not fully understood. However, it is known to inhibit several protein kinases, including those involved in cancer and inflammation. It is also thought to induce apoptosis (programmed cell death) in cancer cells. Further research is needed to elucidate the exact mechanism of action of N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine X.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several protein kinases, including those involved in cancer and inflammation. Additionally, it has been shown to induce apoptosis in cancer cells. These effects suggest that N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine X may have potential applications in the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

Compound X has several advantages and limitations for lab experiments. One advantage is that it has been shown to have activity against several protein kinases, making it a promising lead N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine for the development of new anticancer and anti-inflammatory drugs. However, one limitation is that the synthesis of N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine X is complex and requires expertise in organic synthesis. Additionally, further research is needed to elucidate the exact mechanism of action of N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine X.

Future Directions

There are several future directions for research on N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine X. One direction is to further investigate its mechanism of action, particularly its effects on protein kinases involved in cancer and inflammation. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis of N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine X and to develop analogs with improved activity and selectivity.

Synthesis Methods

The synthesis of N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine X involves several steps, including the preparation of the starting materials, the formation of the cyclohexyl ring, and the introduction of the pyrido[2,3-d]pyrimidin-4-amine moiety. The overall process is complex and requires expertise in organic synthesis. The detailed synthesis method is beyond the scope of this paper.

Scientific Research Applications

Compound X has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against several protein kinases, including those involved in cancer and inflammation. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine X may be a promising lead N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine for the development of new anticancer and anti-inflammatory drugs.

properties

IUPAC Name

2-methyl-N-[(1S,2S)-2-phenylmethoxycyclohexyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15-23-20-17(10-7-13-22-20)21(24-15)25-18-11-5-6-12-19(18)26-14-16-8-3-2-4-9-16/h2-4,7-10,13,18-19H,5-6,11-12,14H2,1H3,(H,22,23,24,25)/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJRHJGMOLYKRH-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=N1)NC3CCCCC3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=CC=N2)C(=N1)N[C@H]3CCCC[C@@H]3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2S)-2-(Benzyloxy)cyclohexyl]-2-methylpyrido[2,3-D]pyrimidin-4-amine

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